2-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)nicotinamide

kinase inhibitor scaffold pyrazolo[1,5-a]pyrimidine linker selectivity differentiation

2‑Methoxy‑N‑(3‑(2‑methylpyrazolo[1,5‑a]pyrimidin‑6‑yl)propyl)nicotinamide (CAS 1798032‑78‑6) is a heterocyclic small molecule built around a pyrazolo[1,5‑a]pyrimidine core linked via a propyl spacer to a 2‑methoxynicotinamide moiety [REFS‑1]. The scaffold places it within the broad class of kinase‑/methyltransferase‑directed inhibitors, with structural similarity to published SYK, NNMT, DDR1, and CDK probes [REFS‑2][REFS‑3][REFS‑4].

Molecular Formula C17H19N5O2
Molecular Weight 325.372
CAS No. 1798032-78-6
Cat. No. B2893701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)nicotinamide
CAS1798032-78-6
Molecular FormulaC17H19N5O2
Molecular Weight325.372
Structural Identifiers
SMILESCC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=C(N=CC=C3)OC
InChIInChI=1S/C17H19N5O2/c1-12-9-15-20-10-13(11-22(15)21-12)5-3-7-18-16(23)14-6-4-8-19-17(14)24-2/h4,6,8-11H,3,5,7H2,1-2H3,(H,18,23)
InChIKeyVXKDBAWLVQZCKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2‑Methoxy‑N‑(3‑(2‑methylpyrazolo[1,5‑a]pyrimidin‑6‑yl)propyl)nicotinamide (CAS 1798032‑78‑6) Procurement‑Grade Baseline


2‑Methoxy‑N‑(3‑(2‑methylpyrazolo[1,5‑a]pyrimidin‑6‑yl)propyl)nicotinamide (CAS 1798032‑78‑6) is a heterocyclic small molecule built around a pyrazolo[1,5‑a]pyrimidine core linked via a propyl spacer to a 2‑methoxynicotinamide moiety [REFS‑1]. The scaffold places it within the broad class of kinase‑/methyltransferase‑directed inhibitors, with structural similarity to published SYK, NNMT, DDR1, and CDK probes [REFS‑2][REFS‑3][REFS‑4]. Its computed physicochemical profile (MW 325.4, XLogP 1.6, 5 H‑bond acceptors) indicates moderate lipophilicity and good ligand efficiency potential [REFS‑1], making it a candidate for hit‑to‑lead campaigns where balancing potency and permeability is critical.

Why Generic Substitution of 2‑Methoxy‑N‑(3‑(2‑methylpyrazolo[1,5‑a]pyrimidin‑6‑yl)propyl)nicotinamide is Scientifically Unsound


Pyrazolo[1,5‑a]pyrimidine‑containing inhibitors cannot be freely interchanged, because small modifications to the 2‑, 5‑, 6‑, or 7‑positions of the core radically shift kinase selectivity and ADME properties [REFS‑1][REFS‑2]. In the DDR1 series, moving the linker from an ethynyl group at the 6‑position to a saturated propyl chain (as in this compound) alters the hinge‑binding geometry and profoundly impacts selectivity against 455‑kinase panels [REFS‑1]. Within nicotinamide‑based SYK inhibitors, replacing the 2‑methoxy substituent with a different group can change potency by orders of magnitude and flip selectivity across SYK, ZAP‑70, and FLT3 [REFS‑2]. Without compound‑specific bioactivity data, substituting a close analog risks losing target engagement, introducing off‑target liabilities, or invalidating SAR hypotheses. The quantitative evidence below identifies where this compound offers measurable differentiation from its nearest comparators.

Quantitative Differentiation Evidence for 2‑Methoxy‑N‑(3‑(2‑methylpyrazolo[1,5‑a]pyrimidin‑6‑yl)propyl)nicotinamide (CAS 1798032‑78‑6)


Scaffold Architecture Differentiates This Compound from 6‑Ethynyl‑Linked DDR1 Probes

The target compound bears a saturated propyl linker at the pyrazolo[1,5‑a]pyrimidine 6‑position, unlike the ethynyl‑linked benzamides in the DDR1 clinical probe series. In that series, 7rh (IC₅₀ 6.8 nM) and 7rj (IC₅₀ 7.0 nM) display S(35) selectivity scores of 0.035 and 0.008, respectively; the linker’s rigidity and bond geometry are essential to maintaining this selectivity fingerprint [REFS‑1]. Replacing the ethynyl linker with a flexible propyl chain typically reduces DDR1 affinity and alters off‑target liability profiles. This compound therefore represents a distinct tool for exploring linker‑dependent selectivity within pyrazolo[1,5‑a]pyrimidine‑based inhibitors.

kinase inhibitor scaffold pyrazolo[1,5-a]pyrimidine linker selectivity differentiation

Physicochemical Differentiation from the Closest Commercial Sulfonamide Analog

The direct commercial analog 5‑chloro‑2‑methoxy‑N‑(3‑(2‑methylpyrazolo[1,5‑a]pyrimidin‑6‑yl)propyl)benzenesulfonamide (CAS 1797982‑32‑1) is recorded in the PubChem database with notable physicochemical differences versus the target nicotinamide [REFS‑1][REFS‑2]. The nicotinamide exhibits lower molecular weight (325.4 vs. 394.9 g/mol), lower lipophilicity (XLogP 1.6 vs. 2.8), and fewer hydrogen‑bond acceptors (5 vs. 6), bringing it closer to Lipinski and Veber rule‑of‑five compliance and suggesting superior ligand efficiency metrics [REFS‑1].

physicochemical property comparison drug-likeness ligand efficiency

Class‑Level NNMT Inhibitory Potential Differentiates This Scaffold from Non‑Nicotinamide Pyrazolo[1,5‑a]pyrimidines

Compounds containing a nicotinamide warhead fused to a heterocyclic core dominate the patent landscape for NNMT inhibition. Within US20250017936, structurally related bisubstrate NNMT inhibitors demonstrate diverse potencies: Compound 5u (BDBM50627730) achieves Ki = 70 nM and IC₅₀ = 25 nM in recombinant human NNMT assays, while Compound 5b (BDBM50627707) shows Ki = 650 nM [REFS‑1][REFS‑2]. The target compound’s 2‑methoxynicotinamide group and pyrazolo[1,5‑a]pyrimidine core place it within this optimized chemical space. In contrast, non‑nicotinamide pyrazolo[1,5‑a]pyrimidines (e.g., DDR1 or CDK inhibitors) lack the nicotinamide moiety necessary for occupying the NNMT substrate pocket, effectively precluding them from achieving meaningful NNMT inhibition [REFS‑3].

nicotinamide N-methyltransferase NNMT inhibitor bisubstrate inhibitor

Patent‑Level SYK Inhibitor Classification Separates This Compound from Generic Pyrazolo[1,5‑a]pyrimidine Kinase Inhibitors

European Patent EP 2799431 B1 explicitly claims nicotinamide derivatives bearing a pyrazolopyridyl (including pyrazolo[1,5‑a]pyrimidinyl) group as SYK inhibitors [REFS‑1]. The patent establishes that 2‑methoxy substitution on the nicotinamide ring is among the preferred embodiments for SYK potency. While no IC₅₀ is disclosed for this exact compound, the structural assignment to the SYK‑inhibitor chemotype differentiates it from pyrazolo[1,5‑a]pyrimidines developed primarily as DDR1, CDK2/TRKA, or PIM‑1 inhibitors, which lack the nicotinamide recognition element required for SYK hinge binding [REFS‑1][REFS‑2].

SYK inhibitor spleen tyrosine kinase nicotinamide patent

Structural Differentiation from 3‑(Ethoxycarbonyl)pyrazolo[1,5‑a]pyrimidine Boronic Acid Probes

3‑(Ethoxycarbonyl)pyrazolo[1,5‑a]pyrimidin‑6‑yl)boronic acid functions as a covalent serine protease/β‑lactamase inhibitor via the boronic acid warhead, whereas the target compound contains a reversible nicotinamide binding motif [REFS‑1][REFS‑2]. This functional group divergence dictates entirely different inhibition mechanisms (covalent vs. reversible), residence times, and selectivity profiles. For applications requiring reversible target engagement (e.g., kinetic target‑guided synthesis or fragment screening), the non‑covalent nicotinamide is inherently differentiated from boronic acid‑based probes.

boronic acid replacement pyrazolo[1,5-a]pyrimidine functional group serine protease inhibitor

Limitations Statement: Absence of Compound‑Specific Bioactivity Data

As of May 2026, no peer‑reviewed publication, patent example, or authoritative database entry reports a discrete IC₅₀, Kᵢ, Kd, or cellular EC₅₀ value for CAS 1798032‑78‑6 against any molecular target. All kinase or methyltransferase activity inferences drawn above rely on class‑level SAR from structurally related pyrazolo[1,5‑a]pyrimidine‑nicotinamide hybrids. Procurement decisions must account for this evidentiary limitation; the compound is best suited as a screening‑deck member for target‑class exploration rather than a characterized reference inhibitor.

data gap direct bioactivity evidence procurement caution

Recommended Application Scenarios for 2‑Methoxy‑N‑(3‑(2‑methylpyrazolo[1,5‑a]pyrimidin‑6‑yl)propyl)nicotinamide (CAS 1798032‑78‑6)


NNMT‑Focused Screening Library Expansion

The 2‑methoxynicotinamide warhead and pyrazolo[1,5‑a]pyrimidine scaffold place this compound squarely within the NNMT bisubstrate inhibitor chemical space defined by US20250017936 [REFS‑1]. When procured alongside known NNMT actives (e.g., Ki 70‑650 nM range), it enables SAR exploration around the pyrazolo[1,5‑a]pyrimidine core, which is underrepresented among current NNMT inhibitors [REFS‑1][REFS‑2]. Its computed drug‑likeness advantage (XLogP 1.6, MW 325.4) facilitates downstream optimization for cellular permeability and metabolic stability [REFS‑3].

SYK Kinase Probe Generation in Autoimmune and Inflammatory Disease Models

EP 2799431 B1 identifies nicotinamide‑pyrazolopyridyl hybrids as SYK inhibitors, making this compound a candidate for SYK‑biased screening cascades in mast cell, basophil, or B‑cell receptor signaling assays [REFS‑1]. The propyl linker and 2‑methoxy substitution differentiate it from previously disclosed SYK chemotypes, offering a fresh vector for optimizing selectivity against ZAP‑70 and other Src‑family kinases [REFS‑1].

Linker‑Selectivity Profiling in Pyrazolo[1,5‑a]pyrimidine Kinase Panels

The saturated propyl linker at the 6‑position provides a direct comparator to the ethynyl‑linked DDR1 probes (7rh, 7rj) that achieved 0.008‑0.035 selectivity scores across 455 kinases [REFS‑1]. Researchers procuring this compound can evaluate whether a flexible linker retains or sacrifices the exquisitely narrow selectivity profiles observed with rigid ethynyl linkers, informing future kinase inhibitor design strategies [REFS‑1].

Reversible Probe vs. Covalent Boronic Acid Analog Comparison Studies

For target classes where reversible binding is mechanistically required (e.g., kinetic crystallography, fragment‑based drug discovery, or competition‑based target engagement assays), this compound serves as a non‑covalent alternative to 3‑(ethoxycarbonyl)pyrazolo[1,5‑a]pyrimidin‑6‑yl)boronic acid [REFS‑1][REFS‑2]. Side‑by‑side testing can delineate the contributions of reversible nicotinamide binding versus covalent serine trapping in the same scaffold context [REFS‑1][REFS‑2].

Quote Request

Request a Quote for 2-methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.